2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine
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Overview
Description
2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine is a heterocyclic compound that contains both pyridine and thiophene rings fused to a pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine typically involves the condensation of 2-aminopyridine with 2-thiophenecarboxaldehyde under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of key biological pathways, such as those involved in cell division and growth.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridinyl)-4-(2-furyl)pyrimidine: Contains a furan ring instead of a thiophene ring.
2-(2-Pyridinyl)-4-(2-pyridyl)pyrimidine: Contains an additional pyridine ring.
2-(2-Pyridinyl)-4-(2-phenyl)pyrimidine: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
2-pyridin-2-yl-4-thiophen-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S/c1-2-7-14-11(4-1)13-15-8-6-10(16-13)12-5-3-9-17-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCPTSKFXJPEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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